2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a thiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Preparation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 2-(4-methoxyphenylsulfonyl)acetic acid: The 4-methoxybenzenesulfonyl chloride is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Cyclization to form thiazole ring: The resulting 2-(4-methoxyphenylsulfonyl)acetic acid is then reacted with thioamide under acidic conditions to form the thiazole ring.
Formation of the final product: The final step involves the reaction of the thiazole derivative with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-((4-hydroxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide.
Reduction: Formation of 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazole ring can interact with nucleophilic sites in biological molecules, affecting their function. The overall effect of the compound depends on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((4-hydroxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
2-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for specific molecular targets.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-18-9-2-4-10(5-3-9)20(16,17)8-11(15)14-12-13-6-7-19-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWTGSUBKCFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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